3-(Hexadecyloxy)propan-1-ol

説明

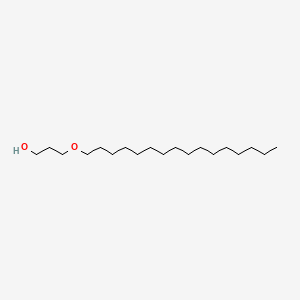

Structure

2D Structure

特性

IUPAC Name |

3-hexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCSFYSJEYSCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864172 | |

| Record name | 3-(Hexadecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9035-85-2 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan-1-ol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 3 Hexadecyloxy Propan 1 Ol and Its Analogs

Established Synthetic Methodologies

Several reliable methods for the synthesis of 3-(Hexadecyloxy)propan-1-ol have been developed, each with specific applications and advantages.

A high-yield method for synthesizing this compound involves the alkylation of 1,3-propanediol (B51772). researchgate.net This procedure first requires the conversion of 1-hexadecanol (B1195841) to a more reactive intermediate, hexadecyl methanesulfonate (B1217627). researchgate.netjk-sci.com The synthesis is typically a two-step process starting from 1-hexadecanol. jk-sci.com

In the first step, hexadecyl methanesulfonate is prepared by reacting 1-hexadecanol with methanesulfonyl chloride in the presence of a suitable amine base, such as diisopropylethylamine, in a solvent like dichloromethane. researchgate.netjk-sci.com Subsequently, this compound is prepared by reacting 1,3-propanediol with the hexadecyl methanesulfonate intermediate. jk-sci.com This reaction is conducted in the presence of a strong base, typically a metal hydride like sodium hydride, within a suitable solvent such as N-methyl pyrrolidinone (NMP). researchgate.netjk-sci.com The reaction generally proceeds at temperatures ranging from ambient to elevated and requires 12 to 28 hours for completion. jk-sci.com

Table 1: Synthesis via Alkylation of 1,3-Propanediol

| Step | Starting Materials | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1 | 1-Hexadecanol | Methanesulfonyl chloride, Diisopropylethylamine | Dichloromethane | Hexadecyl methanesulfonate researchgate.netjk-sci.com |

The Mitsunobu reaction is a powerful method for forming esters from primary or secondary alcohols with clean inversion of stereochemistry, making it valuable in natural product synthesis. ebi.ac.uk This reaction has been effectively employed to couple this compound with nucleoside analogs, a key step in the synthesis of lipid prodrugs designed to improve oral bioavailability. masterorganicchemistry.comrsc.org

A prominent example is the synthesis of the hexadecyloxypropyl ester of cidofovir (B1669016) (CDV). masterorganicchemistry.comrsc.org In this strategy, cyclic cidofovir is coupled directly to this compound. masterorganicchemistry.comrsc.org The reaction utilizes a combination of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group of the alcohol for nucleophilic attack by the phosphonate (B1237965). ebi.ac.ukmasterorganicchemistry.com Following the coupling, the cyclic ester is hydrolyzed under basic conditions to yield the final prodrug. masterorganicchemistry.com This approach highlights the utility of this compound in creating lipid-phosphonate conjugates. masterorganicchemistry.comrsc.org

Protecting group chemistry is fundamental to the selective synthesis of complex molecules. One established strategy for preparing alkyl ethers of 1,3-propanediol involves the use of a trityl protecting group. rsc.org The trityl group (triphenylmethyl) is selectively introduced to protect the primary hydroxyl group of a diol, allowing the other hydroxyl group to be modified.

In this method, 1,3-propanediol is first converted to 3-trityloxy-propanol. The remaining free hydroxyl group is then alkylated, for example, with a hexadecyl methanesulfonate. rsc.org The final step involves the hydrolytic removal of the trityl group to yield the desired 1-O-alkyl-1,3-propanediol, such as this compound. rsc.org The high selectivity of tritylation for primary alcohols is a key advantage of this synthetic route. chembk.com

Directly synthesizing an unsymmetrical ether like this compound from two different alcohols, 1-hexadecanol and 1,3-propanediol, in a single step is challenging due to the potential for self-condensation and the formation of a mixture of products. The classic Williamson ether synthesis provides a more controlled approach. masterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide or sulfonate. jk-sci.com For the synthesis of this compound, this typically translates to a two-step sequence where 1-hexadecanol is first converted into a species with a better leaving group (like hexadecyl methanesulfonate or hexadecyl bromide) before reacting with 1,3-propanediol. researchgate.netgoogle.com

While not a true single-step reaction from the two alcohol precursors, a "one-pot" procedure can be envisioned where the activation of one alcohol and the subsequent nucleophilic attack by the other occur in the same reaction vessel without isolation of intermediates. For instance, 1,3-propanediol can be deprotonated with a strong base to form an alkoxide, which then reacts with an activated form of 1-hexadecanol.

Phosphoramidites are critical building blocks for the automated chemical synthesis of oligonucleotides. researchgate.net The free hydroxyl group of this compound can be converted into a reactive phosphoramidite (B1245037), enabling its incorporation into synthetic DNA or RNA strands, often as a non-nucleosidic linker or a 3'-end modifier. google.comuoguelph.ca

The synthesis strategy typically involves converting the primary alcohol of this compound into a phosphoramidite moiety. A common reagent used for this conversion is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine, to neutralize the HCl generated. The resulting 3-(Hexadecyloxy)propyl-(2-cyanoethyl)-N,N-diisopropyl phosphoramidite can then be used in solid-phase oligonucleotide synthesis to introduce the lipophilic hexadecyloxypropyl group. google.com

Table 2: General Scheme for Phosphoramidite Synthesis

| Starting Material | Reagent | Base | Product | Application |

|---|

Advanced Derivatization Techniques

The terminal hydroxyl group of this compound is a versatile handle for advanced derivatization, leading to the creation of molecules with specialized functions.

One significant application is in the synthesis of lipid prodrugs of phosphonate inhibitors. For example, this compound has been coupled to a 1-hydroxy-2-oxopiperidin-3-yl phosphonate, an enolase inhibitor, using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This derivatization aims to enhance the cellular uptake and pharmacokinetic properties of the parent drug.

Another advanced derivatization involves using derivatives of this compound to modify natural polymers. In one study, an electrophilic derivative, 3-(hexadecyloxy)-1-chloropropan-2-ol, was used for the hydroxypropylation of Guar gum (GG). This chemical modification yielded a new polymer, 6-O-(3-hexadecyloxy-2-hydroxypropyl)-GG (HDGG), which was then used to create nanoparticles for encapsulating therapeutic agents. This technique demonstrates how the lipophilic character of the hexadecyloxypropyl moiety can be harnessed to create novel drug delivery systems from natural polysaccharides.

Phosphonate Ester Derivatives

The synthesis of phosphonate ester derivatives of this compound has been a key strategy in the development of antiviral prodrugs. A notable example is the synthesis of CMX001 (Brincidofovir), a phosphonate ester derivative of cidofovir. In one patented method, this compound is synthesized by reacting 1,3-propanediol with sodium hydride in N-methyl pyrrolidinone, followed by the addition of hexadecyl methanesulfonate. thieme-connect.com The resulting alcohol is then used to create phosphonate ester derivatives. For instance, the phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl]ester, sodium salt (CMX203) can be synthesized with a yield of approximately 73% with respect to this compound. thieme-connect.com This intermediate can then be coupled with a protected nucleoside, such as (S)-N1-[(2-hydroxy-3-(PG-O)-propyl]cytosine, in the presence of magnesium di-tert-butoxide to form the desired phosphonate ester. thieme-connect.com

Another class of phosphonate ester derivatives involves the synthesis of 5-phosphonopent-2-en-1-yl nucleosides. In this approach, the phosphonic acid derivative of the nucleoside is coupled with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dimethylformamide (DMF). This reaction yields the mono-(3-hexadecyloxy-1-propyl) phosphonoester of the nucleoside.

Table 1: Synthesis of Phosphonate Ester Derivatives

| Derivative | Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl]ester, sodium salt (CMX203) | This compound, (Dichlorophosphoryl)methyl 4-methylbenzenesulfonate | Sodium hydroxide (B78521), 2-propanol | ≥ 73% | thieme-connect.com |

| 9-(5-Phosphono-pent-2-en-1-yl)-adenine mono-(3-hexadecyloxy-1-propyl) phosphonoester | 9-(5-Phosphono-pent-2-en-1-yl)-adenine, this compound | DCC, DMAP | Not specified |

Ether Lipid Conjugates of Nucleoside Phosphonates

The conjugation of this compound to nucleoside phosphonates is a well-established strategy to enhance their oral bioavailability and cellular uptake. researchgate.netgoogle.com A prominent example is the synthesis of hexadecyloxypropyl-cidofovir (HDP-CDV), also known as Brincidofovir. researchgate.netresearchgate.net One synthetic route involves the initial cyclization of cidofovir (CDV) using dicyclohexylcarbodiimide (DCC) to form cyclic CDV (cCDV). researchgate.net This intermediate is then esterified with this compound via a Mitsunobu reaction, which typically employs triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). researchgate.netnih.gov The resulting cyclic diester is subsequently hydrolyzed with a base, such as sodium hydroxide, to open the cyclic phosphate (B84403) ring and yield the final HDP-CDV product. researchgate.net A similar strategy has been applied to synthesize the hexadecyloxypropyl ester of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine [(S)-HPMPA]. nih.gov

Table 2: Synthesis of Ether Lipid Conjugates of Nucleoside Phosphonates

| Conjugate | Nucleoside Phosphonate | Key Synthesis Steps | Key Reagents | Reference |

|---|

Cationic Lipid Derivatives for Gene Transfection (e.g., 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol)

Table 3: Cationic Lipid Derivatives for Gene Transfection

| Cationic Lipid | Precursor/Core Structure | Key Features | Application | Reference |

|---|---|---|---|---|

| 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) | Branched propanol (B110389) core | Primary amine headgroup, two hexadecyloxy tails | Gene transfection | researchgate.net |

| General Cholesterol-based Cationic Lipids | Cholesterol backbone | Basic amino acid headgroups (e.g., lysine, histidine) | Gene delivery | umanitoba.ca |

| General Multivalent Cationic Lipids | 3,4-dihydroxybenzoic acid | Double-branched headgroup with multiple charges | Gene delivery | researchgate.net |

Prodrug Strategies with Itaconic Acid Derivatives

To improve the therapeutic potential of itaconic acid, an endogenous immunomodulator, prodrug strategies have been developed to enhance its cellular permeability. google.com One such strategy involves the use of 3-(hexadecyloxy)propyl (HDP) as a promoiety. The synthesis of the 3-(hexadecyloxy)propyl monoester of itaconic acid is achieved by reacting itaconic anhydride (B1165640) with this compound. nih.gov This reaction proceeds selectively at the 4-position of the itaconic anhydride. nih.gov The resulting HDP-itaconate derivative is part of a broader library of itaconate prodrugs designed to improve oral bioavailability. google.com

Table 4: Itaconic Acid Prodrug Synthesis

| Prodrug | Starting Materials | Reaction Conditions | Selectivity | Reference |

|---|---|---|---|---|

| 3-(hexadecyloxy)propyl itaconate (P7) | Itaconic anhydride, this compound | Chloroform, 70 °C, 16 h | Selective for the 4-position of itaconic anhydride | nih.gov |

Locked Nucleic Acid (LNA) Conjugates

Locked Nucleic Acid (LNA) oligonucleotides are a class of modified nucleic acids with high binding affinity and stability, making them promising therapeutic agents. google.com To enhance their cellular uptake, they can be conjugated with lipophilic moieties like this compound. The synthesis of these conjugates involves the preparation of a phosphoramidite derivative of this compound. beilstein-journals.org This is achieved by reacting this compound, which can be synthesized in a single step, with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent. beilstein-journals.orgbeilstein-journals.org The resulting 2-cyanoethyl (3-(hexadecyloxy)propyl) diisopropylphosphoramidite is then used in automated solid-phase oligonucleotide synthesis to attach the lipid tail to the LNA sequence. beilstein-journals.org These LNA-lipid conjugates have been shown to self-assemble into clusters. beilstein-journals.org

Table 5: LNA Conjugate Synthesis

| Conjugate Component | Synthesis Step | Key Reagents | Application | Reference |

|---|---|---|---|---|

| 2-cyanoethyl (3-(hexadecyloxy)propyl) diisopropylphosphoramidite | Phosphitylation of this compound | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, diisopropylethylamine | Solid-phase synthesis of LNA conjugates | beilstein-journals.orgbeilstein-journals.org |

| LNA-hexadecyloxypropyl conjugate | Automated oligonucleotide synthesis | LNA phosphoramidites, 2-cyanoethyl (3-(hexadecyloxy)propyl) diisopropylphosphoramidite | Antisense therapy | beilstein-journals.org |

Mechanistic Insights into Derivatization Reactions

The derivatization of this compound into the aforementioned analogs involves several key organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and yields.

The Mitsunobu reaction , used in the synthesis of ether lipid conjugates of nucleoside phosphonates, is a versatile method for converting alcohols to a variety of functional groups. researchgate.net The reaction is initiated by the reaction of triphenylphosphine (PPh3) with a dialkyl azodicarboxylate, such as DEAD or DIAD, to form a phosphonium (B103445) salt. This species then deprotonates the acidic component, in this case, the phosphonate group of the cyclic nucleoside, to form a phosphonium intermediate. The alcohol, this compound, then acts as a nucleophile, attacking the phosphorus atom and displacing the acidic component. The resulting oxyphosphonium salt is then susceptible to nucleophilic attack by the anion of the acidic component, leading to the formation of the desired ether linkage with inversion of stereochemistry at the alcohol's carbon center, and triphenylphosphine oxide as a byproduct. google.com

The DCC-mediated coupling used in the synthesis of some phosphonate esters is a common method for forming ester and amide bonds. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (or in this case, phosphonic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of this compound. The reaction results in the formation of the phosphonate ester and dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. The use of a catalyst like DMAP can accelerate the reaction by forming a more reactive acyl-pyridinium species.

The synthesis of itaconic acid monoesters can be achieved through the reaction of itaconic anhydride with an alcohol. nih.gov The reaction likely proceeds via a nucleophilic acyl substitution mechanism. The alcohol, this compound, attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the monoester and a carboxylic acid. The regioselectivity of the attack, favoring the 4-position, is likely influenced by steric and electronic factors of the itaconic anhydride ring. nih.gov

The phosphoramidite method for LNA conjugate synthesis is the cornerstone of modern oligonucleotide synthesis. thieme-connect.com The process involves the activation of the phosphoramidite monomer, in this case, 2-cyanoethyl (3-(hexadecyloxy)propyl) diisopropylphosphoramidite, by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). thieme-connect.comgoogle.com The activator protonates the nitrogen of the diisopropylamino group, making it a good leaving group. google.com The free 5'-hydroxyl group of the growing LNA chain, which is attached to a solid support, then attacks the activated phosphorus atom, displacing the diisopropylamine (B44863) and forming a phosphite (B83602) triester linkage. This is followed by an oxidation step to convert the unstable phosphite triester to a more stable phosphate triester.

The synthesis of the cationic lipid 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) likely involves a multi-step process starting from a branching core. A plausible route could involve the dialkylation of a suitable diol with a hexadecyl halide to introduce the two lipid tails. The remaining hydroxyl group can then be converted to an amino group, possibly through a mesylation or tosylation followed by nucleophilic substitution with an amine source, or through a reductive amination pathway if a carbonyl group is present at that position. The specific reagents and conditions would be chosen to ensure regioselectivity and high yields. researchgate.net

Biological and Pharmacological Investigations of 3 Hexadecyloxy Propan 1 Ol Derivatives

Antiviral Activities of Conjugates

A key application of 3-(Hexadecyloxy)propan-1-ol is its use as a lipid moiety in antiviral drug conjugates. This strategy has led to the development of potent broad-spectrum antiviral agents.

Conjugating this compound to the acyclic nucleoside phosphonate (B1237965) cidofovir (B1669016) (CDV) creates the lipophilic nucleotide analog Brincidofovir (BCV), also known as CMX001 or Hexadecyloxypropyl-cidofovir (HDP-CDV). mdpi.commdpi.commdpi.com This modification results in a dramatic increase in potency against a wide array of double-stranded DNA (dsDNA) viruses compared to the parent compound, cidofovir. mdpi.commdpi.com

The broad-spectrum activity of CMX001 has been demonstrated against all five families of dsDNA viruses that cause disease in humans. mdpi.com This includes orthopoxviruses (like variola virus, the agent of smallpox), herpesviruses, adenoviruses, polyomaviruses, and papillomaviruses. mdpi.commdpi.comgoogle.com Specifically, CMX001 has shown potent activity against cytomegalovirus (CMV), herpes simplex virus (HSV), Epstein-Barr virus (EBV), BK virus, and JC virus. mdpi.comasm.org Research has confirmed its efficacy in suppressing JC virus replication in human fetal brain cell cultures and its activity against human papillomavirus (HPV). mdpi.comasm.org The compound is also effective against various adenovirus serotypes, including 3, 5, 7, 8, and 31. mdpi.com While primarily active against dsDNA viruses, some research has also explored its activity against RNA viruses like the Ebola virus. nih.govresearchgate.net

The table below summarizes the enhanced in vitro antiviral activity of CMX001 compared to Cidofovir against various orthopoxviruses.

Table 1: Comparative In Vitro Activity of CMX001 and Cidofovir Against Orthopoxviruses

| Virus | CMX001 EC₅₀ (μM) | Cidofovir EC₅₀ (μM) | Activity Enhancement (Fold) |

|---|---|---|---|

| Variola (Smallpox) | 0.004 | 1.09 | 271 |

| Cowpox | 0.012 | 1.88 | 157 |

| Monkeypox | 0.015 | 1.95 | 130 |

| Vaccinia | 0.026 | 2.50 | 96 |

| Ectromelia (Mousepox) | 0.093 | 2.23 | 24 |

Data sourced from Chimerix, Inc. and presented in related research publications. mdpi.com EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

The conjugation of the this compound lipid moiety to cidofovir is the key to the enhanced antiviral efficacy of CMX001. mdpi.commdpi.com This lipid chain allows the molecule to mimic naturally occurring lipids, such as lysolecithin, which facilitates more efficient cellular uptake. mdpi.comasm.org This improved cell penetration is a primary reason for its increased potency compared to cidofovir. mdpi.com

Once inside the target cell, the lipid portion of CMX001 is cleaved by cellular phospholipases, releasing the active antiviral agent, cidofovir. mdpi.comasm.org The released cidofovir is then phosphorylated twice by cellular kinases to its active diphosphate (B83284) form, CDV-PP. mdpi.com CDV-PP acts as an alternative substrate and competitive inhibitor for the DNA polymerase encoded by dsDNA viruses, thereby blocking viral DNA replication and halting the progression of the infection. mdpi.comasm.org

This delivery mechanism not only increases the intracellular concentration of the active drug but also improves its oral bioavailability, a significant advantage over the intravenously administered cidofovir. mdpi.com Furthermore, because CMX001 is not a substrate for the human organic anion transporters that actively secrete cidofovir into kidney cells, it avoids the nephrotoxicity associated with the parent drug. mdpi.com

Role in Gene Delivery Systems

Derivatives of this compound are also instrumental in the development of non-viral vectors for gene therapy, which relies on the safe and effective delivery of genetic material to target cells.

Researchers have synthesized novel cationic lipids for gene delivery, such as 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP). nih.gov Cationic lipids are essential components of non-viral gene delivery systems because their positive charge allows them to form complexes, known as lipoplexes, with negatively charged DNA. nih.gov

The structure of AHHP, with its primary amine headgroup and two hexadecyl chains, allows for effective interaction with DNA. nih.gov The protonation or deprotonation of this amine group, depending on the pH, influences the lipid's structure and phase behavior, which is a critical factor in its function as a gene carrier. nih.gov These cationic lipid-based systems are considered attractive candidates for delivering DNA-based biopharmaceuticals to cells. nih.govnih.gov

Cationic lipids like AHHP can be formulated into liposomes, which are spherical vesicles composed of one or more lipid bilayers. nih.gov These cationic liposomes serve as non-viral vectors for gene transfection. nih.gov When mixed with DNA, they spontaneously form liposome (B1194612)/DNA complexes (lipoplexes), encapsulating and protecting the genetic material.

The physical-chemical properties of the constituent lipids are crucial for the effectiveness of these liposome systems. Studies on AHHP using techniques like small-angle and wide-angle X-ray scattering (SAXS/WAXS) and differential scanning calorimetry (DSC) have provided insights into its structure and thermotropic phase behavior in aqueous dispersions, which are vital for designing more effective and safer liposome-based gene transfection systems. nih.gov

The fundamental interactions between DNA and cationic lipids can be studied using Langmuir monolayers at an air-water interface. nih.govacs.org These monolayers serve as a simplified model for a lipid membrane surface. acs.org

Studies with monolayers of the cationic lipid AHHP have shown that DNA from the aqueous subphase couples to the lipid layer. nih.gov This interaction is influenced by factors such as pH. nih.gov A significant finding is that this coupling leads to an alignment of the adsorbed DNA strands, as indicated by the appearance of a Bragg peak in grazing incidence X-ray diffraction (GIXD) measurements. nih.gov The distance between these aligned DNA strands remains relatively constant even as the monolayer is compressed. nih.gov This detailed study of DNA-lipid interactions at a molecular level is crucial for understanding and optimizing non-viral gene transfection and the development of DNA-based diagnostics. acs.org

Immunomodulatory Research

Itaconate, an endogenous metabolite produced in macrophages, is a key regulator of inflammatory responses. nih.gov Its therapeutic potential is significant for a range of inflammatory and autoimmune disorders; however, its high polarity and poor cellular permeability present challenges for drug delivery. nih.gov To overcome these limitations, researchers have developed prodrug strategies to enhance its bioavailability. nih.gov

One such strategy involves the use of a 3-(hexadecyloxy)propyl (HDP) pro-moiety. nih.gov The HDP group is attached to itaconic acid to create a more lipophilic molecule, thereby improving its ability to cross cell membranes. A specific monoester, designated P7 in a research study, was synthesized by reacting itaconic anhydride (B1165640) with this compound. nih.gov This approach leverages the lipophilic nature of the hexadecyloxypropyl chain to facilitate the transport of the immunomodulatory itaconate into cells. Once inside the cell, the prodrug is designed to be cleaved, releasing the active itaconate to exert its anti-inflammatory effects on various pathways. nih.gov This research highlights the potential of using lipid-based promoieties like HDP to create orally available and cell-permeable versions of promising therapeutic agents. nih.gov

Interaction with Biological Membranes and Lipid Bilayers

The chemical structure of this compound, featuring a long lipophilic hexadecyl tail and a polar hydroxyl head group, predisposes it to interact with biological membranes. evitachem.com This amphiphilic character allows it to integrate into lipid bilayers, the fundamental structure of cell membranes.

Studies on similar molecules, where long alkyl chains are used as anchors, provide insight into this interaction. For instance, oligonucleotides tagged with a racemic mixture of 2,3-bis(hexadecyloxy)propan-1-ol (B86518) have been shown to immobilize on artificial lipid bilayers composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). beilstein-journals.orgresearchgate.net The lipophilic tails insert themselves into the hydrophobic core of the bilayer, anchoring the molecule to the membrane surface. beilstein-journals.org Research indicates that the chemical structure and topology of the lipid anchor are decisive for optimal interaction with the lipid bilayer. researchgate.net This anchoring ability is a key feature in various biological investigations, facilitating studies on cellular interactions and signaling processes at the membrane interface. evitachem.com

Studies on Enzymatic Pathways and Metabolism

This compound has been identified as a substrate for glyceryl-ether monooxygenase (EC 1.14.16.5), a microsomal enzyme crucial in the metabolism of ether lipids. xn--d1ahakv.xn--p1ai This mixed-function oxidase hydroxylates the α-carbon atom of the lipid's alkyl chain, initiating the breakdown of the ether bond. psu.edu

While the enzyme's primary substrates are glyceryl ethers like chimyl alcohol (3-hexadecyloxypropane-1,2-diol), research has shown that "non-glycero" ethers such as this compound can also be effectively metabolized. xn--d1ahakv.xn--p1ai Kinetic studies have demonstrated that the enzyme exhibits maximum activity with substrates containing a C16 alkyl chain, such as the hexadecyl group found in this compound. xn--d1ahakv.xn--p1airesearchgate.net The presence of a free hydroxyl group on the substrate is also a requirement for enzyme activity. researchgate.net

The kinetic parameters for this compound have been determined, providing a quantitative measure of its interaction with glyceryl-ether monooxygenase.

| Substrate | Km (μM) | Vmax (nmol/min·mg) | V/K |

|---|---|---|---|

| This compound | 100 | 23.3 | 0.23 |

| Chimyl alcohol (3-hexadecyloxypropane-1,2-diol) | 49.4 | 37.5 | 0.76 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.

These data show that while this compound is a viable substrate, the enzyme has a higher affinity (lower Km) and catalytic efficiency for the natural glyceryl ether, chimyl alcohol. xn--d1ahakv.xn--p1aipsu.edu

The structure of this compound is directly related to 1,3-propanediol (B51772) (1,3-PDO), a valuable chemical building block that can be produced through microbial fermentation from renewable resources like glycerol (B35011) or glucose. nih.govchemmethod.com This connection is most evident in the chemical synthesis of the compound.

Patented methods describe the high-yield synthesis of this compound by reacting 1,3-propanediol with hexadecyl methanesulfonate (B1217627) in the presence of a metal hydride. google.comgoogleapis.com In this process, 1,3-propanediol serves as the direct precursor for the three-carbon backbone of the final molecule. google.com This synthetic link places this compound within the broader context of metabolic engineering efforts focused on producing platform chemicals like 1,3-propanediol. While not a direct metabolite in the fermentation pathways that produce 1,3-propanediol, its synthesis relies on this key bioproduct, illustrating how compounds derived from biotechnological processes can be utilized to create more complex molecules for pharmacological research. chemmethod.comgoogle.com

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are paramount in verifying the molecular structure and assessing the purity of 3-(Hexadecyloxy)propan-1-ol. These methods probe the interaction of electromagnetic radiation with the molecule, providing a unique fingerprint based on its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The terminal methyl group (CH₃) of the hexadecyl chain would appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) within the alkyl chain would produce a large, overlapping multiplet around 1.25 ppm. The methylene groups closer to the ether oxygen and hydroxyl groups would be deshielded and thus appear further downfield. Specifically, the protons of the -O-CH₂- group in the hexadecyl chain and the -O-CH₂-CH₂-CH₂-OH moiety would resonate at distinct chemical shifts, typically in the range of 3.4 to 3.8 ppm. The protons of the methylene group attached to the hydroxyl group (-CH₂-OH) would likely appear as a triplet, and the hydroxyl proton itself would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The terminal methyl carbon of the hexadecyl chain would resonate at approximately 14 ppm. The internal methylene carbons of the long alkyl chain would show a cluster of signals between 22 and 32 ppm. The carbons attached to the ether oxygen and the hydroxyl group would be significantly deshielded, appearing further downfield. For instance, the carbon of the -O-CH₂- group in the hexadecyl chain and the carbons of the propan-1-ol backbone would have distinct chemical shifts, typically in the range of 60 to 72 ppm, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (hexadecyl) | 0.88 (t) | 14.1 |

| (CH₂)₁₃ | 1.25 (m) | 22.7 - 29.7 |

| -CH₂-CH₂-O- | 1.57 (p) | 26.1 |

| -O-CH₂- (hexadecyl) | 3.42 (t) | 71.7 |

| -O-CH₂-CH₂- | 3.55 (t) | 70.2 |

| -CH₂-CH₂-OH | 1.83 (p) | 32.0 |

| -CH₂-OH | 3.75 (t) | 61.9 |

| -OH | Variable (br s) | - |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, with a molecular formula of C₁₉H₄₀O₂ and a molecular weight of approximately 300.53 g/mol , the mass spectrum would provide key information for its identification. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 300 might be weak or absent due to the lability of the molecule. whitman.edulibretexts.org However, characteristic fragment ions would be observed.

The fragmentation of ethers is often initiated by cleavage of the C-O bond or the C-C bond alpha to the oxygen. whitman.edumiamioh.eduscribd.com A common fragmentation pathway for this compound would involve the cleavage of the C-O bond, leading to the formation of a hexadecyl cation or related alkyl fragments. Another significant fragmentation would be the cleavage of the propanol (B110389) side chain. For instance, the loss of a propan-1-ol radical could generate a prominent ion. Additionally, α-cleavage next to the ether oxygen can lead to resonance-stabilized carbocations, which are often observed as abundant peaks in the mass spectrum. whitman.edu Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.

Predicted collision cross-section (CCS) values for various adducts of this compound can also be calculated, providing another layer of identification when using ion mobility-mass spectrometry techniques. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 301.3101 |

| [M+Na]⁺ | 323.2920 |

| [M+K]⁺ | 339.2660 |

| [M-H]⁻ | 299.2956 |

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique used to study the structure and orientation of molecules in thin films and monolayers on reflective surfaces. acs.orgresearchgate.netnih.govuni-tuebingen.de For a long-chain amphiphilic molecule like this compound, IRRAS is particularly useful for characterizing its self-assembled monolayers at interfaces.

When this compound forms a monolayer, for example at the air-water interface or on a solid substrate, IRRAS can provide detailed information about the conformational order of the hexadecyl chains. The positions of the symmetric (νₛ) and antisymmetric (νₐₛ) methylene (CH₂) stretching vibrations, typically found around 2850 cm⁻¹ and 2920 cm⁻¹ respectively, are sensitive to the packing density and the number of gauche defects in the alkyl chains. nih.govmdpi.com Well-ordered, all-trans chains will exhibit νₐₛ(CH₂) stretching frequencies at lower wavenumbers (around 2918 cm⁻¹), while more disordered, liquid-like chains will show this peak at higher wavenumbers (around 2924 cm⁻¹). mdpi.com By analyzing the positions and intensities of these and other vibrational modes, such as the C-O stretching of the ether linkage, researchers can deduce the orientation and packing of the this compound molecules within the monolayer.

Chromatographic Techniques for Component Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, such as plant extracts, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used in phytochemical analysis to identify the volatile and semi-volatile components of plant extracts. jmchemsci.comunar.ac.idcore.ac.ukjmchemsci.com

While direct identification of this compound in specific plant extracts is not extensively documented in readily available literature, the methodology is well-established. In a typical GC-MS analysis, a plant extract is vaporized and injected into a gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. By comparing the retention time and the mass spectrum of an unknown peak with those of a known standard of this compound, or by interpreting the fragmentation pattern and comparing it to spectral libraries, the presence and quantity of the compound in the extract can be determined.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. It is a valuable tool for creating chemical fingerprints of herbal extracts, which can be used for identification, quality control, and detection of adulteration. phytojournal.comphytojournal.comijpbs.comresearchgate.nethptlc-association.org

Biophysical Techniques for Membrane Interaction Studies

Biophysical techniques are indispensable for characterizing the interactions of amphiphilic molecules like this compound with model membrane systems. These methods provide insights into how the molecule organizes itself at interfaces, its influence on membrane structure, and its thermal properties, which are critical for understanding its biological functions.

Langmuir monolayers, formed by spreading an insoluble amphiphile at an air-water interface, serve as a fundamental model for studying the behavior of lipids in a two-dimensional environment, mimicking a single leaflet of a biological membrane. Film balance measurements are employed to study the properties of these monolayers.

In a typical experiment, a solution of the compound is spread on an aqueous subphase in a Langmuir trough. Movable barriers compress the monolayer, and the surface pressure (the reduction in surface tension of the pure subphase) is measured as a function of the area per molecule. The resulting pressure-area (π-A) isotherm provides valuable information about the phase behavior of the monolayer. For long-chain amphiphiles, these isotherms can reveal different phases, such as the gaseous, liquid-expanded, liquid-condensed, and solid phases, as well as phase transitions between them.

Table 1: Representative Data from Langmuir Film Balance Measurements for a Long-Chain Amphiphile

| Parameter | Description | Typical Value/Observation |

| Lift-off Area (A0) | The area per molecule at which the surface pressure begins to increase upon compression. | Dependent on molecular geometry and headgroup-subphase interactions. |

| Collapse Pressure (πc) | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. | Indicates the stability of the monolayer. |

| Compressibility Modulus (Cs-1) | A measure of the monolayer's elasticity, calculated from the slope of the π-A isotherm. | Helps to identify the physical state (e.g., liquid-expanded, liquid-condensed) of the monolayer. |

Note: This table provides an example of the type of data obtained from Langmuir film balance experiments and is not specific to this compound.

X-ray diffraction techniques are powerful tools for determining the arrangement of molecules in both two-dimensional monolayers and three-dimensional bulk phases.

Grazing Incidence X-ray Diffraction (GIXD) is used to study the structure of Langmuir monolayers at the air-water interface. By directing an X-ray beam at a very small angle to the monolayer surface, diffraction patterns can be obtained that provide information about the in-plane packing of the aliphatic chains. This includes the lattice structure, unit cell dimensions, and the tilt angle of the molecules with respect to the surface normal.

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are used to investigate the structure of the compound in aqueous dispersions. SAXS provides information on larger-scale structures, such as the type of self-assembled phase (e.g., lamellar, hexagonal), and the repeat distance of these structures. WAXS gives insights into the short-range order, particularly the packing of the hydrocarbon chains, distinguishing between a fluid-like (disordered) state and a crystalline or gel-like (ordered) state.

For instance, studies on the structurally related cationic lipid 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) have utilized GIXD and SAXS/WAXS to characterize its structure in monolayers and aqueous dispersions, respectively. These studies revealed how factors like pH can influence the molecular packing and phase behavior due to the protonation state of the headgroup.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermotropic phase behavior of lipidic materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting from a gel (solid-ordered) phase to a liquid-crystalline (liquid-disordered) phase, heat is absorbed, which is detected as a peak in the DSC thermogram.

For a compound like this compound, DSC analysis of its aqueous dispersion would provide key information about its main phase transition temperature (Tm). The Tm is influenced by the length and saturation of the alkyl chain and the nature of the headgroup. The enthalpy (ΔH) of the transition, determined from the area of the peak, provides a measure of the energy required to disrupt the ordered packing of the molecules. The cooperativity of the transition can be inferred from the peak's width.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or aggregates in suspension. researchgate.net When a laser beam passes through a solution containing self-assembled structures like micelles or vesicles, the particles scatter the light. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

This technique would be employed to characterize the self-assembly of this compound in aqueous solutions. By measuring the size of aggregates as a function of concentration, one could determine the critical micelle concentration (CMC), which is a key parameter for amphiphilic molecules. researchgate.net DLS can also be used to study the stability of these aggregates over time and their response to changes in environmental conditions such as temperature or pH. researchgate.net

In Vitro and In Vivo Biological Assay Methodologies

To evaluate the potential biological activities of this compound, a range of in vitro and in vivo assays are employed. These assays are designed to assess its efficacy against specific targets, such as viruses, and to determine its safety profile by measuring its toxicity to cells.

In vitro cell culture assays are the primary method for screening compounds for antiviral activity and assessing their cytotoxicity. These assays involve treating cultured host cells with the compound before, during, or after infection with a specific virus.

Cytotoxicity Assays: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is typically done using cell viability assays. A common method is the MTS or MTT assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells. Cells are incubated with various concentrations of the compound for a defined period (e.g., 24-72 hours), and the concentration that reduces cell viability by 50% (CC50) is calculated. Long-chain alcohols generally exhibit low acute toxicity. nih.gov

Antiviral Activity Assays: Once the non-toxic concentration range is established, the compound's ability to inhibit viral replication is tested. A typical assay involves the following steps:

Infection: Confluent monolayers of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) are infected with a known amount of virus. mdpi.com

Treatment: The infected cells are then treated with various non-toxic concentrations of the test compound.

Incubation: The cells are incubated for a period that allows for several rounds of viral replication.

Quantification of Viral Inhibition: The extent of viral replication is quantified and compared to untreated, virus-infected controls. This can be done through several methods:

Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the cell monolayer. The concentration of the compound that reduces the number of plaques by 50% is termed the 50% effective concentration (EC50).

Yield Reduction Assay: This involves harvesting the virus from the supernatant or the cells after incubation and titrating the amount of infectious virus produced.

Reporter Gene Assays: Viruses engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) can be used. Antiviral activity is measured by the reduction in the reporter signal.

Quantitative PCR (qPCR): This method quantifies the amount of viral nucleic acid (DNA or RNA) produced, providing a measure of viral replication. asm.org

The selectivity of the antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic potential. Ether lipid derivatives have been shown to significantly increase the antiviral efficacy of known drugs like cidofovir (B1669016), resulting in a substantial lowering of the EC50 and an increased selectivity index. asm.orgnih.gov

Table 2: Key Parameters from In Vitro Antiviral and Cytotoxicity Assays

| Parameter | Definition | Significance |

| CC50 | 50% Cytotoxic Concentration | Measures the concentration of the compound that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity. |

| EC50 | 50% Effective Concentration | Measures the concentration of the compound that inhibits viral replication by 50%. A lower value indicates higher antiviral potency. |

| SI | Selectivity Index (CC50/EC50) | Represents the therapeutic window of the compound. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to host cells. |

Animal Models for Efficacy Studies (e.g., Rabbitpox Virus Model for Smallpox)

The evaluation of this compound, a component of the antiviral agent Brincidofovir (BCV/CMX001), for the treatment of smallpox relies heavily on animal models due to the eradication of the disease in humans. nih.govnih.gov The U.S. Food and Drug Administration's 'Animal Rule' permits the approval of drugs based on efficacy data from well-characterized animal models when human trials are not ethical or feasible. bohrium.com Among these, the rabbitpox virus (RPXV) infection in New Zealand White rabbits is a well-established and informative model for human smallpox. nih.govchimerix.comnih.gov

The rabbitpox model effectively mimics key features of human smallpox, including a defined incubation period, the development of fever and skin lesions, and generalized systemic disease. mdpi.comnih.govmdpi.com This similarity in the pathophysiological course allows researchers to use the onset of observable clinical signs, such as lesions, as a trigger for initiating therapeutic intervention, mirroring a realistic clinical scenario for smallpox treatment. mdpi.comnih.gov Furthermore, the genetic similarity between rabbitpox virus and variola virus (the causative agent of smallpox) is significant; the viral DNA polymerase, the target for the active metabolite of CMX001, shows a 97.9% amino acid identity. nih.gov

Numerous studies have demonstrated the efficacy of CMX001 in the rabbitpox model. In randomized, blinded, placebo-controlled studies, CMX001 has shown a significant survival benefit compared to placebo. chimerix.commdpi.com Treatment initiated after the first appearance of ear lesions resulted in a significant survival benefit. mdpi.com Research has also explored the efficacy of CMX001 when treatment is delayed. Clinically and statistically significant reductions in mortality were observed even when the administration of BCV was initiated up to 48 hours after the onset of fever. bohrium.com Specifically, survival rates were 100% with immediate treatment, and 93% when treatment was delayed by 24 or 48 hours, compared to 48% in the placebo group. bohrium.com

The model has also been used to test prophylactic and presymptomatic efficacy, demonstrating that CMX001 is effective in preventing mortality and reducing morbidity when administered before virus exposure or early in the infection. nih.gov Beyond intradermal infection models, the rabbitpox model also allows for the study of natural aerosol transmission from animal to animal, which is a crucial aspect of smallpox transmission in humans. mdpi.comnih.govchimerix.com CMX001 has proven effective in protecting rabbits from lethal disease when infection occurs through this natural route of transmission. mdpi.comnih.gov

Other orthopoxvirus models used to evaluate the efficacy of CMX001 include the ectromelia virus (mousepox) in mice and the monkeypox virus in prairie dogs. mdpi.comasm.orgnih.gov These models, particularly the mousepox model, have also shown a significant survival benefit with CMX001 treatment. asm.org

| Study Focus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Post-Exposure Treatment | New Zealand White Rabbits (Intradermal RPXV) | Treatment initiated at the first appearance of ear lesions provided a significant survival benefit compared to vehicle-treated animals. | mdpi.com |

| Delayed Treatment Initiation | New Zealand White Rabbits (Intradermal RPXV) | Statistically significant reductions in mortality were observed when BCV was initiated up to 48 hours following the onset of fever (93% survival vs. 48% in placebo). | bohrium.com |

| Prophylactic and Presymptomatic Treatment | New Zealand White Rabbits (Intradermal RPXV) | All tested doses were protective against lethal rabbitpox disease when administered beginning one day prior to infection. | nih.gov |

| Natural Aerosol Transmission | New Zealand White Rabbits (Animal-to-Animal) | CMX001 was effective in preventing mortality and reducing morbidity when infection occurred via naturally generated aerosols. | mdpi.comnih.gov |

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a drug, and for translating effective animal doses to potential human doses. bohrium.com The pharmacokinetics of this compound, as part of CMX001, have been evaluated in several animal species, including rabbits, mice, and prairie dogs. chimerix.comasm.orgnih.gov

A notable finding is that the exposure to CMX001 after oral administration differs dramatically across species. nih.gov Studies show the highest exposure occurring in humans, followed by rabbits and mice, with significantly lower exposure in monkeys. nih.govresearchgate.net This interspecies variation is a critical consideration when extrapolating data from animal models to humans. nih.gov

In the rabbitpox model, pharmacokinetic data was gathered to establish a "humanized" dose regimen. chimerix.com This involved scaling the dose to produce exposures of the active antiviral metabolite, cidofovir diphosphate (B83284) (CDV-PP), in rabbit peripheral blood mononuclear cells (PBMCs) that are comparable to those achieved in humans at the proposed therapeutic dose. chimerix.comnih.gov This approach helps to bridge the efficacy findings in the animal model to the predicted effective dose in humans. mdpi.comfda.gov

Pharmacokinetic analysis in a monkeypox virus model using prairie dogs revealed variability in plasma concentrations of Brincidofovir, possibly due to the outbred nature of the animals. asm.org The study also indicated that the plasma exposure (Cmax and AUC) was lower in prairie dogs compared to other animal models administered the same doses, which may correlate with the observed lower protective effect on survival in that specific model. asm.orgresearchgate.net

The long intracellular half-life of the active metabolite, cidofovir diphosphate, is a key characteristic observed in preclinical studies and is a significant factor in the infrequent dosing schedules explored in efficacy studies. mdpi.comresearchgate.net Systemic exposure to CMX001 in animal models has been shown to be a better predictor of efficacy than plasma concentrations of the parent compound, cidofovir. researchgate.net

| Species | Key Pharmacokinetic Characteristics | Relevance to Efficacy Studies | Reference |

|---|---|---|---|

| Rabbit | Plasma and PBMC exposures of the active metabolite (CDV-PP) can be scaled to human exposures. | Allows for the development of a "humanized" dose regimen and translation of efficacy data to predict human therapeutic doses. | chimerix.comnih.gov |

| Prairie Dog | Variable and lower plasma exposure (Cmax, AUC) compared to other animal models at similar doses. | Suboptimal drug exposure may explain the lower-than-expected protective effect observed in the monkeypox efficacy model. | asm.orgresearchgate.net |

| General (Cross-Species) | Oral administration results in dramatically different exposures across species, with the highest levels in humans and lowest in monkeys. | Highlights the importance of selecting appropriate animal models and using pharmacokinetic data to properly interpret efficacy results and scale doses. | nih.govresearchgate.net |

Potential Research Applications and Future Directions

Development of Novel Antiviral Agents with Enhanced Efficacy and Oral Bioavailability

The development of effective oral antiviral agents remains a critical challenge in medicine. Ether lipids, including derivatives of 3-(Hexadecyloxy)propan-1-ol, have emerged as a promising strategy to enhance the oral bioavailability and efficacy of antiviral drugs.

One significant area of research involves the use of ether lipid esters as prodrugs. For instance, the ether lipid ester of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine [(S)-HPMPA], specifically hexadecyloxypropyl-[(S)-HPMPA] (HDP-(S)-HPMPA), has demonstrated significantly enhanced antiviral activity in vitro and oral bioavailability in mice. nih.gov Studies have shown that oral administration of HDP-(S)-HPMPA was highly effective in preventing mortality in mice infected with cowpox virus and vaccinia virus, even when treatment was delayed. nih.gov This enhanced efficacy is attributed to the ether lipid moiety, which facilitates absorption from the gastrointestinal tract. The relative oral bioavailability of HDP-(S)-HPMPA was estimated to be 74% in mice, a substantial improvement over the parent compound. nih.gov

The mechanism behind this enhanced bioavailability is linked to the lipid nature of the molecule, which allows it to be more readily absorbed. This approach of creating ether lipid prodrugs of potent antiviral compounds represents a key future direction in the development of new antiviral therapies with improved patient compliance and treatment outcomes.

Table 1: Oral Bioavailability of HDP-(S)-HPMPA in Mice

| Compound | Administration Route | Plasma AUC (0-24h) (nmol·h/g) | Relative Oral Bioavailability |

| HDP-(S)-HPMPA | Oral | 12.1 | 74% |

| HDP-(S)-HPMPA | Intraperitoneal | 16.4 | - |

Advancements in Non-Viral Gene Therapy Vectors

Gene therapy holds immense promise for treating a wide range of genetic disorders. However, the development of safe and effective delivery vectors remains a major hurdle. Non-viral vectors are being explored as a safer alternative to viral vectors, and lipids similar in structure to this compound are playing a crucial role in this area.

Cationic lipids are essential components of non-viral gene delivery systems, as they can form complexes with negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells. Research into lipids with novel core structures, such as 3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol, has been ongoing for decades to develop more efficient non-viral nucleic acid carriers. researchgate.net These synthetic lipids are designed to mimic the structure of natural lipids and can self-assemble into nanoparticles that encapsulate and deliver genetic material.

The development of sequence-defined nanocarriers, which can be optimized for different nucleic acid cargos like plasmid DNA, siRNA, and mRNA, is a key area of advancement. nih.gov These carriers must overcome several biological barriers, including degradation by nucleases in the bloodstream and clearance by the immune system. nih.gov The design of peptide-like carriers and the incorporation of DNA barcodes are strategies being used to optimize these non-viral vectors for targeted delivery and enhanced therapeutic effect. nih.gov

Exploration of Immunomodulatory Roles in Disease Models

Chimyl alcohol has demonstrated notable immunomodulatory effects, suggesting its potential therapeutic application in various disease models. Studies have shown that chimyl alcohol can promote the activation of immune processes. nih.gov

In vivo and in vitro experiments have revealed that chimyl alcohol enhances cell proliferation and increases the activity of the proinflammatory marker CD86. nih.gov Furthermore, it has been observed to increase the levels of reactive oxygen species (ROS), nitric oxide (NO), and lysosomal activity in macrophages. nih.gov This complex immunostimulatory effect opens up avenues for further investigation into its biological activity and potential use in conditions where a modulated immune response is beneficial. nih.gov

Alkylglycerols, including chimyl alcohol, are known to stimulate various aspects of the immune system. They have been reported to stimulate hematopoiesis, the process of creating new blood cells. researchgate.net Specifically, chimyl alcohol is noted for its ability to stimulate the production of red blood cells (erythropoiesis), platelets (thrombopoiesis), and granulocytes. researchgate.net

Investigating Interactions with Cellular Signaling Pathways

The biological effects of compounds like this compound and its analogues are mediated through their interactions with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and therapeutic potential.

Ethanol's effects on intracellular signaling pathways, which can lead to both acute effects and long-term neuroadaptive changes, have been extensively studied. nih.govnih.govscilit.com These pathways involve receptor tyrosine kinases and intracellular serine-threonine kinases, which in turn regulate cell surface receptor function, gene expression, and protein translation. nih.govnih.govscilit.com Recent research has also highlighted the role of ethanol in modulating the function of scaffolding proteins that organize signaling complexes. nih.govnih.gov

Furthermore, studies on alcohol-induced liver disease have shown that ethanol metabolites can activate signal transduction pathways in liver cells, leading to inflammation and fibrosis. frontiersin.org The communication between different liver cell types, mediated by factors like cytokines and exosomes, plays a critical role in the progression of the disease. frontiersin.org The MAPK signaling pathway is one of the key pathways identified in this process. frontiersin.org In the context of microglial cells, ethanol has been shown to induce cell death through the NOX/ROS/PARP/TRPM2 signaling pathway. mdpi.com

Applications in Advanced Drug Delivery Systems

The physicochemical properties of ether lipids make them attractive candidates for use in advanced drug delivery systems. Their ability to form stable structures and interact with cell membranes can be harnessed to improve the delivery of various therapeutic agents.

Drug delivery systems utilizing natural compounds are a promising approach to combat pathogens. mdpi.com Various materials, including zeolites, liposomes, and natural polymers like chitosan and zein, are being explored as carriers for these compounds. mdpi.com The porous structure of zeolites and the mucoadhesive properties of chitosan make them suitable for encapsulating and delivering therapeutic agents. mdpi.com Light-responsive and redox-responsive liposomes have also been developed to achieve targeted drug release. mdpi.com

The structural similarity of this compound to lipids used in these systems suggests its potential for incorporation into such advanced drug delivery platforms. Further research is needed to explore its specific applications in this area.

Further Elucidation of Enzymatic Pathways and Structure-Activity Relationships

Understanding the enzymatic pathways involved in the metabolism of this compound and the relationship between its structure and biological activity is fundamental for its development as a therapeutic agent.

Studies on the digestion, absorption, and metabolism of chimyl alcohol have provided insights into its metabolic fate. thegoodscentscompany.com Research has also focused on the lipase-catalyzed esterification of 1-O-hexadecylglycerol, which is relevant to its biological processing. thegoodscentscompany.com

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. slideshare.net By synthesizing and testing analogues with small structural modifications, researchers can identify the key structural features responsible for biological activity. slideshare.net For alcohol-containing compounds, synthesizing methyl ether or ester analogues can help determine the importance of the hydroxyl group for activity. slideshare.net The concept of a pharmacophore, which summarizes the critical structural features for activity, is a key outcome of SAR studies. slideshare.net

Research into Natural Product Isolation and Identification

Chimyl alcohol is a naturally occurring compound found in various marine organisms. Research into its isolation and identification from natural sources is important for understanding its distribution and for providing a source of the compound for further study.

Chimyl alcohol is a component of some lipid membranes and is found in the liver of certain shark species, such as Centrophorus squamosus. thegoodscentscompany.comwikipedia.org The name "chimyl" is derived from the order Chimaeriformes, a group of cartilaginous fish. wikipedia.org It has also been reported in marine organisms like Aplysia kurodai and Tritoniella belli. nih.gov The purification and characterization of 1-O-alkylglycerol ether lipids from deep-sea shark liver oil have been a subject of research. thegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hexadecyloxy)propan-1-ol in laboratory settings?

- Methodological Answer : A robust synthesis involves tosylation of the precursor alcohol (e.g., this compound) using p-toluenesulfonyl chloride in dry pyridine at 0°C, followed by overnight stirring and purification via flash chromatography (hexane/EtOAc, 10:1). This yields a white solid with high purity (89% yield) . Key steps include controlling reaction temperature to minimize side products and using inert conditions to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the NMR spectrum (300 MHz, CDCl) shows distinct signals: δ = 4.02 ppm (t, J = 6.5 Hz, 2H, -OCH), 1.34–1.15 ppm (m, 26H, alkyl chain), and 0.88 ppm (t, J = 6.7 Hz, 3H, terminal CH) . Complementary techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity, with retention times compared to standards .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Avoid skin/eye contact and aerosol formation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Stability studies suggest no decomposition under inert conditions for ≥6 months .

Advanced Research Questions

Q. How does the alkyl chain length impact the compound’s biological activity in antitumor studies?

- Methodological Answer : The hexadecyl (C16) chain enhances lipophilicity, promoting membrane integration. Comparative studies with shorter chains (e.g., C12 or C18 analogs) reveal optimal antitumor activity for C16 derivatives in glycosylated ether lipids (GAELs). Assess activity via cytotoxicity assays (e.g., IC in cancer cell lines) and monitor cellular uptake using fluorescent tagging .

Q. What analytical challenges arise in quantifying this compound in complex biological mixtures?

- Methodological Answer : Matrix interference from lipids/proteins requires sample pre-treatment. Solid-Phase Extraction (SPE) with C18 columns effectively isolates the compound. Quantify via LC-MS/MS using a reverse-phase column (C18, 2.6 µm) and electrospray ionization in positive mode. Calibrate with deuterated internal standards to correct for ion suppression .

Q. How to design experiments to study the compound’s interaction with lipid bilayers?

- Methodological Answer : Use Langmuir monolayer techniques to measure surface pressure-area isotherms, incorporating this compound into phospholipid films. For bilayer studies, employ fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) can model alkyl chain penetration into lipid layers .

Q. Are there contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies arise from stereochemical variations. For example, (R)-isomers show higher antitumor activity than (S)-isomers in GAELs, emphasizing the need for enantiomeric resolution (e.g., chiral HPLC with amylose columns). Validate findings across multiple cell lines and animal models to confirm structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。